3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxamide: A simpler analog with a pyrazole ring and carboxamide group.
Thiophene-2-carboxamide: Contains a thiophene ring and carboxamide group.
Oxane derivatives: Compounds with an oxane ring structure.
Uniqueness
3-methoxy-1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is unique due to its combination of pyrazole, thiophene, and oxane rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not observed in simpler analogs.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-19-9-13(15(18-19)21-2)14(20)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8-10H,4-7,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVOAFNNDYZTKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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